

Spectroscopic Profile of trans- β -Nitrostyrene: A Technical Guide

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Compound of Interest

Compound Name: Nitrostyrene

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This technical guide provides an in-depth overview of the spectroscopic data for trans- β -**nitrostyrene**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for trans- β -**nitrostyrene** are presented below.

^1H NMR Data

The ^1H NMR spectrum of trans- β -**nitrostyrene** provides information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard, is summarized in the table below.[\[1\]](#)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|--------------|
| 7.94 | d | 13.7 | 1H, Vinyl |
| 7.56 | d | 13.7 | 1H, Vinyl |
| 7.48 | d | 8.6 | 2H, Aromatic |
| 7.41 | d | 8.6 | 2H, Aromatic |

d = doublet

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The data presented was also obtained in CDCl₃.[\[1\]](#)[\[2\]](#)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------|
| 138.3 | Aromatic C |
| 137.8 | Vinyl CH |
| 137.5 | Vinyl CH |
| 130.4 | Aromatic CH |
| 129.8 | Aromatic CH |
| 128.6 | Aromatic C-ipso |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for trans- β -nitrostyrene are listed below.[\[3\]](#)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------------|
| 1645 | Strong | C=C Stretch (Alkene) |
| 1520 | Strong | N-O Asymmetric Stretch (Nitro) |
| 1350 | Strong | N-O Symmetric Stretch (Nitro) |
| 965 | Strong | C-H Bend (trans-Alkene) |
| 770, 690 | Strong | C-H Bend (Aromatic) |

Experimental Protocols

The spectroscopic data presented in this guide are typically obtained through standardized experimental procedures.

NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of the trans- β -**nitrostyrene** sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. A small quantity of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the instrument is typically operated at a frequency of 400 MHz or higher. For ^{13}C NMR, a frequency of 101 MHz or higher is common.[4] The spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the frequency-domain spectrum.
- **Data Processing:** The raw data is processed, which includes phasing, baseline correction, and integration of the signals to determine the relative number of protons.

IR Spectroscopy Protocol

- **Sample Preparation:** For a solid sample like trans- β -**nitrostyrene**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, the sample can be prepared as a KBr pellet by

grinding a small amount of the compound with potassium bromide and pressing it into a thin disk.

- **Data Acquisition:** The sample is placed in the IR spectrometer. The instrument passes a beam of infrared light through the sample and measures the amount of light absorbed at each wavelength.
- **Data Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Synthesis of trans- β -Nitrostyrene

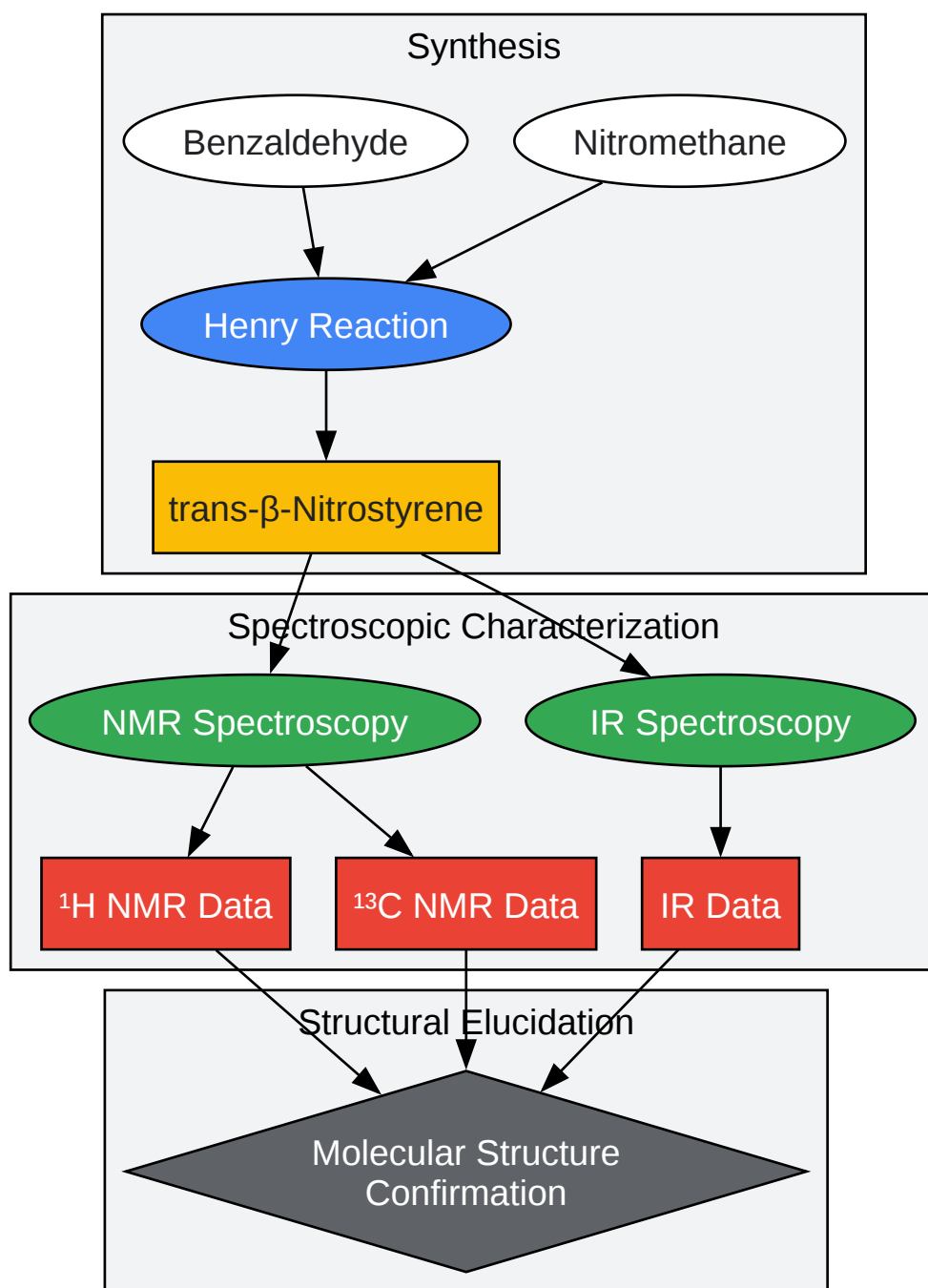
The most common method for the synthesis of trans- β -**nitrostyrene** is the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base. [6][7]

A typical laboratory procedure is as follows:

- Benzaldehyde and nitromethane are mixed in a suitable solvent, such as methanol.
- A base, like sodium hydroxide or an amine catalyst, is added to the mixture, which is then stirred at a controlled temperature. [6]
- The reaction mixture is acidified to precipitate the crude product.
- The solid trans- β -**nitrostyrene** is then collected by filtration, washed, and can be further purified by recrystallization. [6]

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical workflow for the characterization of trans- β -**nitrostyrene** using the spectroscopic techniques discussed.



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Caption: Workflow for the synthesis and spectroscopic characterization of trans-β-nitrostyrene.

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